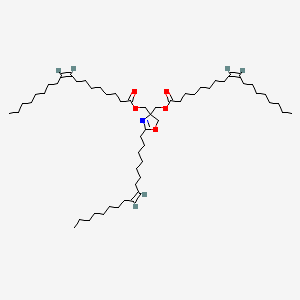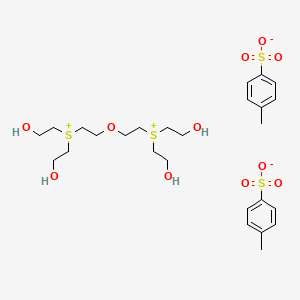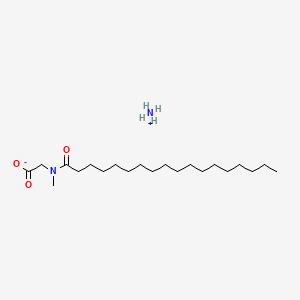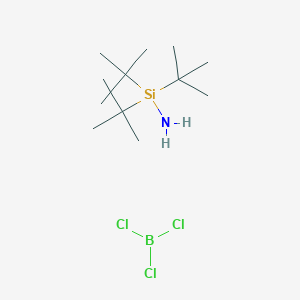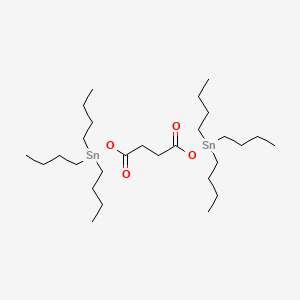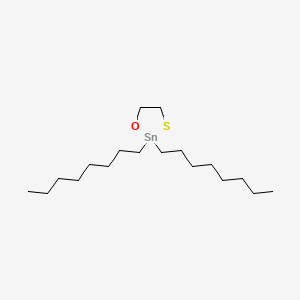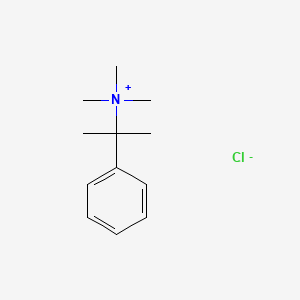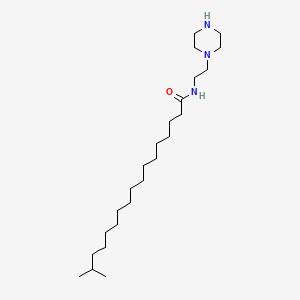
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. This compound is known for its unique structure, which includes a diethylamino group attached to the purine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3,7-trimethylxanthine (caffeine) and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial reactors and continuous flow systems are often employed to achieve high production rates.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The diethylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Shares a similar purine structure but lacks the diethylamino group.
Theophylline (1,3-Dimethylxanthine): Another purine derivative with different functional groups.
Theobromine (3,7-Dimethylxanthine): Similar structure with different methylation patterns.
Uniqueness
8-(Diethylamino)-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
71411-94-4 |
|---|---|
Molekularformel |
C12H19N5O2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
8-(diethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-6-17(7-2)11-13-9-8(14(11)3)10(18)16(5)12(19)15(9)4/h6-7H2,1-5H3 |
InChI-Schlüssel |
QIDUEETVXGUHHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


